molecular formula C20H26N2O2S B3805494 (2-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}phenyl)(2-thienylmethyl)amine

(2-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}phenyl)(2-thienylmethyl)amine

Cat. No. B3805494
M. Wt: 358.5 g/mol
InChI Key: IEWYZOFMZHQDAR-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs . The compound also contains a phenyl group and a thienyl group, which are aromatic rings that often contribute to the bioactivity of pharmaceutical compounds.


Molecular Structure Analysis

The compound contains a piperidine ring, a phenyl ring, and a thienyl ring. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Phenyl and thienyl are aromatic rings, with the latter containing a sulfur atom.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperidine derivatives generally have good solubility and stability due to the presence of the piperidine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery, and there is ongoing research into new synthesis methods and potential applications . Future research could also investigate the specific properties and potential uses of this compound.

properties

IUPAC Name

[2-(2-methoxyethyl)piperidin-1-yl]-[2-(thiophen-2-ylmethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-24-13-11-16-7-4-5-12-22(16)20(23)18-9-2-3-10-19(18)21-15-17-8-6-14-25-17/h2-3,6,8-10,14,16,21H,4-5,7,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYZOFMZHQDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCCCN1C(=O)C2=CC=CC=C2NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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